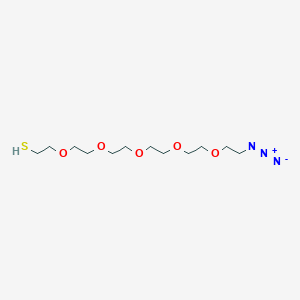

HS-Peg5-CH2CH2N3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

HS-Peg5-CH2CH2N3 is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . This compound contains an azide group, making it a valuable reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of HS-Peg5-CH2CH2N3 involves the incorporation of a polyethylene glycol (PEG) chain with an azide group. The general synthetic route includes the following steps:

PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.

Azidation: The PEGylated intermediate is then subjected to azidation to introduce the azide group.

The reaction conditions typically involve the use of copper catalysts for the azide-alkyne cycloaddition reactions, ensuring high efficiency and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and scalability .

Análisis De Reacciones Químicas

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most notable reaction involving HS-Peg5-CH2CH2N3 is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages between the azide group of this compound and terminal alkynes. The reaction proceeds through the following mechanism:

-

Formation of a Copper-Azide Complex : The azide group coordinates with a copper catalyst.

-

Alkyne Coordination : The terminal alkyne coordinates to the copper, forming a cyclic intermediate.

-

Triazole Formation : The nucleophilic attack of the azide on the alkyne leads to the formation of a 1,4-disubstituted triazole.

This reaction is highly efficient and selective, making it ideal for bioconjugation applications where precise attachment of biomolecules is required .

Interaction Studies

Research has shown that compounds linked via this compound maintain their biological activity while improving solubility and stability. These studies are essential for optimizing this compound for use in drug formulations and bioconjugates .

-

Synthesis of this compound

The synthesis typically involves several steps:

-

Preparation of PEG Derivative : Starting with a suitable PEG precursor.

-

Introduction of Azide Group : Using azidation reactions to introduce the azide functional group.

-

Purification : Employing chromatographic techniques to isolate pure this compound.

The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

-

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| HS-Peg4-CH2CH2N3 | PEG spacer with azide group | Shorter PEG chain than this compound |

| HS-Peg6-CH2CH2N3 | PEG spacer with azide group | Longer PEG chain may enhance solubility |

| Methyltetrazine-PEG | Contains methyltetrazine moiety | Different functional group for specific applications |

| HS-Peg7-CH2CH2N3 | PEG spacer with azide group | Similar to HS-Peg5 but longer chain |

This compound stands out due to its optimal balance between molecular weight and reactivity, making it particularly suitable for various bioconjugation applications while maintaining desirable solubility characteristics.

This compound is a versatile compound with significant implications in drug delivery systems and bioconjugation strategies due to its unique chemical properties and reactivity profile. Its ability to participate in copper-catalyzed reactions allows for efficient synthesis of complex biomolecular constructs, paving the way for advancements in therapeutic applications.

-

Future Directions

Further research is warranted to explore additional applications of this compound in targeted drug delivery systems and its potential modifications to enhance its efficacy in various biochemical contexts.

This comprehensive analysis highlights the importance of this compound within the field of chemical biology and its potential impact on future therapeutic developments.

Aplicaciones Científicas De Investigación

Drug Development

Targeted Protein Degradation

HS-Peg5-CH2CH2N3 serves as a crucial linker in the development of PROTACs (proteolysis-targeting chimeras). PROTACs are bifunctional molecules designed to selectively degrade specific proteins by leveraging the ubiquitin-proteasome system within cells. The linker connects two essential ligands: one that targets an E3 ubiquitin ligase and another that binds to the target protein. This mechanism allows for the selective degradation of disease-related proteins, making it a promising strategy for cancer therapy and other diseases .

Case Study: PROTACs in Cancer Therapy

In a study involving the development of PROTACs for targeting oncogenic proteins, this compound was utilized to create a compound that effectively degraded the target protein in vitro. The results demonstrated significant reductions in protein levels and corresponding decreases in cell viability in cancer cell lines, highlighting the potential of this compound in therapeutic applications.

Bioconjugation

This compound is extensively used for bioconjugation purposes due to its ability to form stable conjugates with various biomolecules. The azide group allows for efficient coupling with alkyne-containing molecules via click chemistry, facilitating the attachment of drugs, labels, or other functional groups to proteins or peptides.

Advantages of Bioconjugation with this compound

- Enhanced Solubility : The PEG spacer improves the solubility of conjugated compounds, which is essential for biological applications.

- Reduced Steric Hindrance : The flexible PEG chain minimizes steric hindrance, promoting better interactions with biological targets.

- Retention of Biological Activity : Studies indicate that biomolecules linked via this compound maintain their biological activity while improving stability .

Interaction Studies

Research focusing on interaction studies involving this compound has shown its compatibility with various biological molecules. These studies are crucial for understanding how this compound can be optimized for use in drug formulations and bioconjugates. The findings suggest that compounds linked via this compound not only retain their biological functionality but also exhibit enhanced pharmacokinetic properties due to improved solubility and stability .

Mecanismo De Acción

HS-Peg5-CH2CH2N3 exerts its effects through its role as a linker in PROTACs. The mechanism involves the following steps:

Binding: The PROTAC molecule binds to both the target protein and an E3 ubiquitin ligase

Ubiquitination: The E3 ubiquitin ligase tags the target protein with ubiquitin molecules

Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to the selective removal of the target protein

Comparación Con Compuestos Similares

HS-Peg5-CH2CH2N3 is unique due to its PEG-based structure and azide functionality. Similar compounds include:

HS-Peg4-CH2CH2N3: A shorter PEG chain variant with similar click chemistry properties

HS-Peg6-CH2CH2N3: A longer PEG chain variant, offering different solubility and flexibility characteristics

These similar compounds share the azide group and PEG backbone but differ in the length of the PEG chain, affecting their physical and chemical properties .

Actividad Biológica

HS-Peg5-CH2CH2N3 is a compound that combines a polyethylene glycol (PEG) moiety with an azide functional group. This compound is primarily utilized in bioconjugation and drug delivery applications due to its unique properties that enhance solubility and facilitate the attachment of various biomolecules. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiol-terminated PEG with an azide-containing linker. The process can be summarized as follows:

- Preparation of Thiol-PEG : Thiol-terminated PEG is synthesized through the reaction of PEG with a suitable thiol reagent.

- Azide Introduction : The azide group is introduced via a simple nucleophilic substitution reaction, resulting in this compound.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

This compound exhibits several biological activities, primarily attributed to its ability to form stable conjugates with proteins and other biomolecules through click chemistry. The azide group allows for selective reactions with alkyne-functionalized entities, facilitating bioconjugation processes that are critical in therapeutic applications.

- Drug Delivery : The PEG component enhances solubility and circulation time in biological systems, making this compound an effective carrier for drug molecules.

- Targeted Therapy : By conjugating this compound to targeting ligands, it is possible to create targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Case Studies

Several studies have demonstrated the efficacy of this compound in various biological contexts:

-

Cancer Treatment : A study investigated the use of this compound as a carrier for chemotherapeutic agents in cancer treatment. The results indicated enhanced cellular uptake and reduced toxicity compared to free drugs, highlighting its potential in targeted cancer therapy .

Study Findings Cancer Treatment Enhanced cellular uptake; reduced toxicity -

Vaccine Development : Another study explored the use of this compound in vaccine formulations. The azide functionality allowed for the efficient conjugation of antigens, resulting in improved immunogenicity in animal models .

Study Findings Vaccine Development Improved immunogenicity; efficient antigen conjugation

In Vitro Studies

In vitro assays have shown that this compound-modified drugs exhibit increased stability and prolonged release profiles compared to their non-modified counterparts. This is particularly beneficial for therapeutic applications where sustained drug action is desired.

In Vivo Studies

In vivo experiments have demonstrated that this compound enhances the bioavailability of conjugated drugs, leading to improved therapeutic outcomes in various disease models, including cancer and infectious diseases.

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O5S/c13-15-14-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21/h21H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFXZXQEEWQBLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCS)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.